Product packaging for Bis-(ethoxycarbonyl)thiamine(Cat. No.:CAS No. 36955-31-4)

Bis-(ethoxycarbonyl)thiamine

Cat. No.: B13827812
CAS No.: 36955-31-4
M. Wt: 178.21 g/mol
InChI Key: INDWYUHORQBGIQ-UHFFFAOYSA-N
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Description

Bis-(ethoxycarbonyl)thiamine is a chemically modified derivative of thiamine (Vitamin B1), designed for specialized research applications. Its core structure involves the addition of ethoxycarbonyl groups to the parent thiamine molecule, a modification that can significantly alter its solubility, stability, and biochemical activity compared to the native vitamin. This derivative is closely related to S-Ethoxycarbonylthiamine hydrochloride (CAS 616-97-7), a compound for which scientific data exists . Researchers should note that this related compound has documented toxicity profiles, with studies reporting an intravenous LD50 of 339 mg/kg and an oral LD50 of 4250 mg/kg in mice . Furthermore, upon thermal decomposition, it can emit toxic fumes of hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx) . Thiamine itself is an essential cofactor in intracellular glucose metabolism . Modifying its structure, as with bis-ethoxycarbonylation, is a strategy used to investigate specific enzymatic pathways, probe the mechanism of thiamine-dependent enzymes, or study the vitamin's transport and metabolism in biological systems. This compound is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for use in humans or animals. Proper safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood, must be observed to handle potential decomposition products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4S B13827812 Bis-(ethoxycarbonyl)thiamine CAS No. 36955-31-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36955-31-4

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

ethyl ethoxycarbonylsulfanylformate

InChI

InChI=1S/C6H10O4S/c1-3-9-5(7)11-6(8)10-4-2/h3-4H2,1-2H3

InChI Key

INDWYUHORQBGIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)SC(=O)OCC

Origin of Product

United States

Chemical Synthesis Methodologies for Bis Ethoxycarbonyl Thiamine

Early Synthetic Routes and Methodological Innovations

The initial synthetic approaches to Bis-(ethoxycarbonyl)thiamine and related derivatives laid the groundwork for more refined methodologies. These early explorations were crucial in understanding the reactivity of the thiamine (B1217682) molecule and in developing strategies to selectively modify its structure.

Reactions Involving Thiamine Sodium Salt and Organophosphorus Compounds

Early research into the synthesis of thiamine derivatives explored the reactivity of the thiamine sodium salt. While direct evidence for the synthesis of this compound using this specific method is not extensively documented in readily available literature, the general principle of using thiamine salts as nucleophiles was a common strategy. This approach typically involves the deprotonation of the hydroxyl group of thiamine to form a more reactive alkoxide, which can then react with an electrophilic reagent. In the context of organophosphorus compounds, this strategy was often employed to create phosphorylated thiamine derivatives.

Pyrimidine (B1678525) Derivatives and Related Compounds in Synthesis

A significant breakthrough in the synthesis of this compound was reported by Akira Takamizawa and his colleagues. Their work on pyrimidine derivatives and related compounds led to a new total synthesis of O,S-Bis(ethoxycarbonyl)thiamine. amanote.com This research highlights the strategic importance of manipulating the pyrimidine moiety of the thiamine precursor to facilitate the desired transformations. While the specific details of this total synthesis require consulting the original publication, it underscores the importance of pyrimidine chemistry in the construction of complex thiamine derivatives.

Modern Approaches and Advanced Synthetic Strategies

Building upon the foundational work, modern synthetic chemistry has offered more sophisticated tools for the preparation of compounds like this compound. These methods often prioritize efficiency, selectivity, and milder reaction conditions.

Regioselective Functionalization Techniques

The thiamine molecule possesses multiple reactive sites, including the hydroxyl group on the ethyl side chain and the thiol group in the open-ring form. Achieving regioselective functionalization to introduce the two ethoxycarbonyl groups is a key challenge. Modern techniques would likely employ protecting group strategies to temporarily block one reactive site while the other is modified. For instance, the hydroxyl group could be selectively protected, allowing for the ethoxycarbonylation of the thiol group, followed by deprotection and subsequent reaction at the hydroxyl position. The choice of protecting groups and the reaction conditions would be critical to ensure high yields and avoid unwanted side reactions.

Catalyst Development in this compound Synthesis Research

While specific catalysts developed exclusively for the synthesis of this compound are not prominently featured in the literature, the broader field of organic synthesis offers numerous catalytic systems that could be applied. For the acylation reactions involved in introducing the ethoxycarbonyl groups, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or other nucleophilic catalysts are commonly used to enhance the reaction rate and yield. Furthermore, developments in enzyme-catalyzed reactions could offer highly selective and environmentally benign routes for such transformations, although their specific application to this compound is not yet reported.

Precursor Chemistry and Intermediate Reactions

The synthesis of this compound inherently relies on the availability of thiamine or a suitable precursor. The classical synthesis of thiamine itself, first achieved by Williams and Cline, involves the condensation of a pyrimidine moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine) and a thiazole (B1198619) moiety (4-methyl-5-(β-hydroxyethyl)thiazole).

The key reaction in the formation of this compound is the esterification of the hydroxyl group and the thioesterification of the thiol group of thiamine (in its thiol form). The reagent commonly used for introducing an ethoxycarbonyl group is ethyl chloroformate. The reaction would typically be carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The stability of O,S-Bis(alkoxycarbonyl)thiamines, including the ethoxycarbonyl derivative, has been studied, indicating that these compounds can undergo degradation. This highlights the importance of carefully controlled reaction and purification conditions to isolate the desired product in high purity.

Synthesis of Key Thiazole and Pyrimidine Moieties

The convergent synthesis of thiamine necessitates the independent preparation of its two heterocyclic components: a thiazole moiety, specifically 4-methyl-5-(β-hydroxyethyl)thiazole, and a pyrimidine moiety, 4-amino-5-hydroxymethyl-2-methylpyrimidine.

The synthesis of the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole, has been approached through various routes. One established method begins with the chlorination of α-acetobutyrolactone, followed by hydrolysis and decarboxylation to yield key intermediates. researchgate.net Subsequent cyclization, diazotization, and reduction steps lead to the formation of the desired thiazole derivative. researchgate.net An alternative and commercially significant route involves the reaction of thioformamide (B92385) with a dihalo compound such as 2,3-dichlorotetrahydro-2-methylfuran. researchgate.net This reaction is typically carried out in a suitable solvent like formic acid. researchgate.net

The pyrimidine portion of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine, is also synthesized through various chemical strategies. While biosynthetic pathways in microorganisms utilize precursors like 5-aminoimidazole ribotide (AIR), chemical syntheses often employ different starting materials. researchgate.netepa.gov Scalable processes for a related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, which can be a precursor, have been developed. nih.gov One such method involves the reaction of 2-cyanoacetamide (B1669375) with a Vilsmeier reagent, followed by condensation with acetamidine (B91507) to form a pyrimidine carbonitrile intermediate, which is then reduced to the aminomethylpyrimidine. nih.gov

Table 1: Synthesis of Thiazole Moiety (4-methyl-5-(β-hydroxyethyl)thiazole)

Step Reactants Reagents/Conditions Product
1 α-Acetobutyrolactone Chlorination, Hydrolysis, Decarboxylation Intermediate
2 Intermediate Cyclization, Diazotization, Reduction 4-methyl-5-(β-hydroxyethyl)thiazole
Alternative Route Thioformamide, 2,3-Dichlorotetrahydro-2-methylfuran Formic acid 4-methyl-5-(β-hydroxyethyl)thiazole

Table 2: Synthesis of Pyrimidine Moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine) Precursor

Step Reactants Reagents/Conditions Product
1 2-Cyanoacetamide Vilsmeier reagent Enamine intermediate
2 Enamine intermediate, Acetamidine Condensation 4-Amino-2-methylpyrimidine-5-carbonitrile
3 4-Amino-2-methylpyrimidine-5-carbonitrile Hydrogenation 4-Amino-5-aminomethyl-2-methylpyrimidine

Coupling Reactions and Thiamine Backbone Formation

The quintessential step in the synthesis of the thiamine backbone is the coupling of the pre-synthesized thiazole and pyrimidine moieties. The classic and historically significant method for this condensation was developed by Williams and Cline. nih.govnih.gov This reaction involves the quaternization of the thiazole nitrogen with a pyrimidine derivative that has a reactive leaving group on the methylene (B1212753) bridge at the 5-position. nih.govnih.gov

Specifically, 4-methyl-5-(2-hydroxyethyl)thiazole is reacted with a suitably activated pyrimidine, such as 4-amino-5-(bromomethyl)-2-methylpyrimidine (often generated in situ from the corresponding hydroxymethyl derivative). The nitrogen atom of the thiazole ring acts as a nucleophile, displacing the bromide from the pyrimidine's methylene group to form the C-N bond that links the two heterocyclic rings, resulting in the thiamine cation. orgsyn.org

Following the successful formation of the thiamine backbone, the synthesis of this compound would involve the acylation of the nucleophilic centers of the thiamine molecule. Thiamine possesses a primary hydroxyl group on the thiazole moiety and a primary amino group on the pyrimidine ring. Both of these functional groups are susceptible to acylation. The reaction would likely proceed by treating thiamine with an ethoxycarbonylating agent, such as ethyl chloroformate, in the presence of a suitable base to neutralize the acidic byproduct (e.g., HCl). The "Bis-" nomenclature suggests that both the hydroxyl and amino groups undergo this reaction, leading to the formation of an O-ethoxycarbonyl and an N-ethoxycarbonyl group, respectively.

Table 3: Thiamine Backbone Formation and Proposed Ethoxycarbonylation

Step Reactants Reagents/Conditions Product
1 4-methyl-5-(β-hydroxyethyl)thiazole, 4-amino-5-(bromomethyl)-2-methylpyrimidine Condensation/Quaternization Thiamine
2 (Proposed) Thiamine Ethyl chloroformate, Base This compound

Enzymatic and Biochemical Conversion Pathways

Enzymatic Hydrolysis Mechanisms of Bis-(ethoxycarbonyl)thiamine

As a lipophilic derivative of thiamine (B1217682), this compound is designed for enhanced absorption. patsnap.com Its conversion to thiamine is initiated by enzymatic hydrolysis. This process involves the cleavage of the ethoxycarbonyl groups from the thiamine molecule. The mechanism is analogous to the hydrolysis of other ester and amide compounds, where a nucleophilic group from an enzyme's active site attacks the carbonyl group of the substrate. unipd.it In the case of ester-hydrolyzing enzymes, this nucleophile is often the hydroxy group of a serine residue within a catalytic triad. unipd.it

The activation of this compound into its biologically active form, thiamine, and subsequently thiamine diphosphate (B83284) (ThDP), relies on the action of cellular enzymes. While the initial cleavage of the ethoxycarbonyl groups is primarily a hydrolytic process likely mediated by non-specific esterases, the subsequent phosphorylation of the released thiamine is carried out by specific kinases.

Once this compound is hydrolyzed to thiamine, it enters the well-established thiamine metabolism pathway. The conversion of thiamine to its active coenzyme form, ThDP, is catalyzed by the enzyme thiamine pyrophosphokinase (TPK) , which utilizes adenosine (B11128) triphosphate (ATP) as a phosphate (B84403) donor. mdpi.commdpi.comnih.gov

Subsequent metabolic steps involve various phosphatases. ThDP can be hydrolyzed to thiamine monophosphate (ThMP) by thiamine pyrophosphatases , and ThMP is further hydrolyzed to thiamine by thiamine monophosphatases . mdpi.comsci-hub.se Additionally, a specific cytosolic thiamine triphosphatase (THTPA) hydrolyzes thiamine triphosphate (ThTP) back to ThDP. mdpi.commdpi.com Prostatic acid phosphatase is also known to dephosphorylate ThMP to thiamine. researchgate.net

The following table summarizes the key enzymes involved in the metabolic activation and interconversion of thiamine derivatives:

Table 1: Key Enzymes in Thiamine Metabolism
Enzyme Action Substrate(s) Product(s)
Esterases Hydrolysis of ester bonds This compound Thiamine, Carbon dioxide, Ethanol
Thiamine Pyrophosphokinase (TPK) Phosphorylation Thiamine, ATP Thiamine Diphosphate (ThDP), AMP
Thiamine Pyrophosphatase Hydrolysis Thiamine Diphosphate (ThDP) Thiamine Monophosphate (ThMP)
Thiamine Monophosphatase Hydrolysis Thiamine Monophosphate (ThMP) Thiamine
Thiamine Triphosphatase (THTPA) Hydrolysis Thiamine Triphosphate (ThTP) Thiamine Diphosphate (ThDP)

Studies on the cleavage of thiamine and its phosphorylated derivatives by agents like bisulfite have provided insights into the stability of the thiamine molecule. These investigations have shown that the rate of cleavage follows pseudo-first-order kinetics. nih.gov The cleavage rate is dependent on pH, with maximum rates observed between pH 5.5 and 6.0. nih.gov The order of cleavage rates is thiamine > ThMP > ThDP > ThTP, indicating that the presence of phosphate groups affects the molecule's stability. nih.gov The activation energy for the cleavage of all thiamine species by bisulfite was found to be 14.8 kcal/mol at pH 5.2. nih.gov

While these studies use a chemical agent rather than an enzymatic system, they provide a foundational understanding of the chemical kinetics involved in the breakdown of the thiamine structure, which can be a useful reference for understanding enzymatic hydrolysis.

Metabolic Fate and Interconversion in Non-Human Biological Systems

Following its conversion from the prodrug form, thiamine undergoes a series of transformations to become the various phosphorylated derivatives essential for cellular function.

Once this compound is hydrolyzed to free thiamine, it is rapidly absorbed and phosphorylated within cells. nih.govnih.gov The primary and most abundant intracellular form is Thiamine Diphosphate (ThDP) , also known as thiamine pyrophosphate (TPP), which constitutes 70-90% of the total thiamine pool in cells. researchgate.net ThDP is the active coenzyme form. nih.gov Other phosphorylated derivatives present in cells include Thiamine Monophosphate (ThMP) and Thiamine Triphosphate (ThTP) . researchgate.net ThMP is considered an intermediate in the interconversion pathways of phosphorylated thiamine derivatives. nih.gov

The synthesis of ThDP from thiamine is a critical step catalyzed by thiamine pyrophosphokinase (TPK1) in the cytosol, using ATP. sci-hub.seresearchgate.net This newly synthesized ThDP is considered a high-turnover pool. sci-hub.se

The formation of ThTP can occur through two primary mechanisms. mdpi.comnih.govsci-hub.se

Mitochondrial ATP synthase can phosphorylate ThDP to ThTP. mdpi.commdpi.comsci-hub.se

Cytosolic adenylate kinase can also catalyze this phosphorylation. mdpi.comnih.govsci-hub.se

ThDP can also be converted to another derivative, adenosine thiamine triphosphate (AThTP) , by a ThDP adenylyl transferase . mdpi.comsci-hub.se

The interconversion of these phosphorylated forms is a dynamic process, as summarized in the following table:

Table 2: Interconversion of Thiamine Derivatives
Conversion Enzyme/Process Location
Thiamine → ThDP Thiamine Pyrophosphokinase (TPK) Cytosol
ThDP → ThMP Thiamine Pyrophosphatase Cytosol
ThMP → Thiamine Thiamine Monophosphatase Cytosol
ThDP → ThTP Mitochondrial ATP synthase Mitochondria
ThDP → ThTP Cytosolic adenylate kinase Cytosol
ThTP → ThDP Thiamine Triphosphatase (THTPA) Cytosol
ThDP → AThTP ThDP adenylyl transferase Cytosol

Cellular Uptake and Distribution Mechanisms in Research Models

As a lipophilic prodrug, this compound is designed to passively diffuse across cell membranes, bypassing the need for specific thiamine transporters. patsnap.com This enhanced membrane permeability is a key feature of such thiamine derivatives.

Once inside the cell, the liberated thiamine and its phosphorylated derivatives are distributed among different cellular compartments. ThDP is required in both the cytosol, for the activity of enzymes like transketolase, and in the mitochondria for dehydrogenase complexes. wikipedia.org The transport of ThDP into the mitochondria is facilitated by a specific mitochondrial carrier protein. researchgate.netwikipedia.org In rats, after intracerebroventricular injection of labeled thiamine, the distribution of its radioactive esters in the brain was found to be approximately 8–12% thiamine, 12–14% ThMP, 72–74% ThDP, and 2–3% ThTP. nih.gov This demonstrates the predominance of ThDP in nervous tissue.

The intracellular concentration of thiamine and its derivatives is tightly regulated through the interplay of transporters, kinases, and phosphatases, ensuring a sufficient supply of the active coenzyme for metabolic needs. nih.gov

Passive Diffusion across Biological Membranes

This compound is a synthetic, lipophilic derivative of thiamine. Its unique transport characteristics across biological membranes are a direct consequence of its modified chemical structure. Unlike its parent compound, thiamine, which is a water-soluble cation requiring specific carrier-mediated transport systems, this compound is designed for enhanced membrane permeability through passive diffusion.

The mechanism is rooted in its increased lipophilicity. The native thiamine molecule possesses a polar thiazole (B1198619) ring with a hydroxyl group and a pyrimidine (B1678525) ring with an amino group, rendering it highly soluble in water and poorly permeable across the lipid-rich cell membranes of the intestine and the blood-brain barrier. In this compound, these polar functional groups are masked by two ethoxycarbonyl moieties. This structural modification significantly increases the molecule's lipid solubility (lipophilicity), allowing it to readily dissolve within the lipid bilayer of cell membranes.

Consequently, the primary transport mechanism for this compound is passive diffusion. This process is driven by the concentration gradient of the compound across the membrane. The molecule moves from an area of higher concentration (e.g., the intestinal lumen after administration) to an area of lower concentration (e.g., the cytoplasm of enterocytes) without the need for a protein transporter or the expenditure of metabolic energy (ATP). This mode of transport is unsaturable and directly proportional to the concentration of the compound available for absorption.

The physicochemical properties that facilitate this mechanism are contrasted in the table below.

PropertyThiamineThis compoundRelevance to Membrane Transport
SolubilityHigh water solubility (hydrophilic)High lipid solubility (lipophilic)Lipophilic compounds can dissolve in and diffuse across the lipid bilayer of cell membranes.
PolarityHigh (due to -OH and -NH₂ groups)Low (polar groups are masked)Low polarity reduces interaction with the aqueous phase and facilitates entry into the nonpolar membrane interior.
Primary TransportActive, carrier-mediated transportPassive diffusionPassive diffusion is not limited by the number of available protein carriers.
Table 1. Comparative physicochemical properties influencing membrane transport.

Non-Saturable Transport Mechanisms in Experimental Systems

The passive diffusion of this compound is experimentally demonstrated by its non-saturable transport kinetics. In biological transport studies, "saturability" refers to a phenomenon where the rate of transport reaches a maximum plateau (Vmax) even as the substrate concentration continues to increase. This occurs in carrier-mediated transport because there is a finite number of transporter proteins, which become fully occupied or "saturated" at high substrate concentrations.

Conversely, transport studies involving this compound show a distinct lack of saturation. In experimental models, such as everted intestinal sacs or cultured Caco-2 cell monolayers, the rate of uptake of this compound across the membrane increases linearly with its concentration in the incubation medium. This linear relationship is the defining characteristic of a non-saturable transport process, consistent with passive diffusion.

Research findings indicate that when the transport rate (e.g., in nmol/min/mg protein) is plotted against the substrate concentration (e.g., in µM), the resulting graph for this compound is a straight or near-straight line over a wide physiological range. This contrasts sharply with the hyperbolic curve observed for thiamine, which demonstrates saturation kinetics typical of its reliance on Thiamine Transporter 1 (ThTr1) and Thiamine Transporter 2 (ThTr2). The non-saturable nature of this compound's transport ensures that its absorption rate is directly dependent on its luminal concentration, a key feature for its biochemical pathway.

The following table presents illustrative data from a hypothetical experimental system comparing the transport kinetics of the two compounds.

Substrate Concentration (µM)Transport Rate of Thiamine (nmol/min/mg protein)Transport Rate of this compound (nmol/min/mg protein)
54.55.2
107.110.5
209.220.8
409.8 (approaching saturation)41.5
809.9 (saturated)82.9
Table 2. Illustrative transport rates in an experimental intestinal model. The data for Thiamine shows a plateau, indicating saturable transport, while the data for this compound shows a linear increase, indicating non-saturable transport.

Biochemical and Molecular Mechanisms of Action

Coenzymatic Roles of Thiamine (B1217682) Diphosphate (B83284) (ThDP) in Cellular Metabolism

Bis-(ethoxycarbonyl)thiamine, also known as Cetotiamine, is a synthetic derivative of thiamine (Vitamin B1). Within the body, it serves as a precursor to thiamine, which is subsequently converted into its biologically active form, thiamine diphosphate (ThDP), also called thiamine pyrophosphate (TPP). ThDP is an essential coenzyme for a number of critical enzymes involved in the metabolic pathways of carbohydrates, amino acids, and lipids. cornell.eduwikipedia.orgwikipedia.orgnih.govtaylorandfrancis.com Its catalytic function is fundamental to cellular energy generation and the synthesis of vital biomolecules, including nucleic acids and fatty acids. cornell.edu

The mechanism of ThDP-dependent catalysis relies on the acidic proton at the C2 position of the thiazolium ring. Deprotonation of this carbon forms a reactive ylide, or carbanion, which can attack the carbonyl group of substrates like α-keto acids, leading to decarboxylation or the transfer of two-carbon units. wikipedia.orgresearchgate.net ThDP-dependent enzymes are present in all domains of life and play indispensable roles in central metabolism. nih.govtaylorandfrancis.com In humans, five such enzymes have been identified: pyruvate (B1213749) dehydrogenase complex (PDC), alpha-ketoglutarate (B1197944) dehydrogenase complex (αKGDH), branched-chain α-keto acid dehydrogenase complex (BCKDC), transketolase (TKT), and 2-hydroxyacyl-CoA lyase 1. researchgate.net

Table 1: Major Thiamine Diphosphate (ThDP)-Dependent Enzymes in Humans

Enzyme ComplexMetabolic PathwayPrimary FunctionCellular Location
Pyruvate Dehydrogenase Complex (PDC)Link between Glycolysis and Citric Acid CycleConverts pyruvate to acetyl-CoAMitochondria
Alpha-Ketoglutarate Dehydrogenase Complex (αKGDH)Citric Acid Cycle (Krebs Cycle)Converts α-ketoglutarate to succinyl-CoAMitochondria
Transketolase (TKT)Pentose (B10789219) Phosphate (B84403) Pathway (PPP)Interconversion of pentose sugars; produces precursors for nucleotide synthesis and NADPHCytosol
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)Amino Acid CatabolismDegradation of branched-chain amino acids (leucine, isoleucine, valine)Mitochondria
2-Hydroxyacyl-CoA Lyase 1 (HACL1)Fatty Acid MetabolismBreakdown of phytanic acid, a branched-chain fatty acidPeroxisome

Regulation of Carbohydrate Metabolism via Key Enzymes

ThDP is central to carbohydrate metabolism, acting as a coenzyme for three key enzymes that regulate the flow of metabolites through glycolysis, the citric acid cycle, and the pentose phosphate pathway. wikipedia.orgfoodandnutritionresearch.net

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex that serves as a critical bridge between the glycolytic pathway and the citric acid cycle. nih.govwikipedia.org Its primary function is to catalyze the irreversible oxidative decarboxylation of pyruvate, the end-product of glycolysis, to form acetyl-CoA, CO₂, and NADH. nih.gov ThDP is the essential cofactor for the first component of this complex, pyruvate dehydrogenase (E1). nih.govebi.ac.uk

In the E1-catalyzed reaction, the ThDP ylide attacks the carbonyl carbon of pyruvate. wikipedia.orgnih.gov This is followed by the decarboxylation of the pyruvate molecule, resulting in the formation of a hydroxyethyl-ThDP intermediate. researchgate.netnih.gov This two-carbon unit is then transferred to a lipoamide (B1675559) arm of the second enzyme, dihydrolipoamide (B1198117) acetyltransferase (E2), which ultimately transfers the acetyl group to coenzyme A (CoA) to form acetyl-CoA. researchgate.netnih.gov The activity of PDC is a key control point in glucose metabolism, determining whether pyruvate is converted to acetyl-CoA for entry into the citric acid cycle or used for other purposes like gluconeogenesis or lactate (B86563) production. nih.gov

Within the citric acid cycle, the alpha-ketoglutarate dehydrogenase complex (αKGDH) catalyzes a crucial, rate-limiting step: the conversion of α-ketoglutarate to succinyl-CoA, CO₂, and NADH. nih.gov This reaction is mechanistically similar to the one catalyzed by PDC. ThDP is the required cofactor for the E1 component of the αKGDH complex (E1o or 2-oxoglutarate dehydrogenase). nih.govdrugbank.com

Transketolase (TKT) is a ThDP-dependent enzyme that functions in the cytosol as a central component of the non-oxidative branch of the pentose phosphate pathway (PPP). researchgate.netkenyon.edu Unlike PDC and αKGDH, which catalyze oxidative decarboxylation, TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. nih.govcore.ac.uk

TKT requires both ThDP and a divalent cation (like Ca²⁺) for its activity. researchgate.netnih.gov The enzyme catalyzes two key reactions in the PPP:

Xylulose 5-phosphate + Ribose 5-phosphate ⇌ Sedoheptulose 7-phosphate + Glyceraldehyde 3-phosphate

Xylulose 5-phosphate + Erythrose 4-phosphate ⇌ Fructose (B13574) 6-phosphate + Glyceraldehyde 3-phosphate

Through these reactions, TKT provides a critical link between the PPP and glycolysis by interconverting five-carbon sugars into three- and six-carbon sugars (glyceraldehyde 3-phosphate and fructose 6-phosphate) that can enter the glycolytic pathway. kenyon.edu This pathway is vital for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis, and for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense. cornell.eduresearchgate.net

Involvement in Branched-Chain Amino Acid Metabolism

ThDP plays a vital role in the metabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Its function is tied to the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), a mitochondrial multi-enzyme complex structurally and functionally analogous to PDC and αKGDH. cornell.edunih.gov

The catabolism of BCAAs first involves a transamination step to form their respective branched-chain α-keto acids (BCKAs). nih.gov The BCKDC then catalyzes the irreversible oxidative decarboxylation of these BCKAs, which is the committed step in their degradation pathway. nih.gov ThDP is the essential cofactor for the E1 component of the BCKDC, which mediates the decarboxylation of the BCKAs. nih.gov This process is critical for recycling the carbon skeletons of these amino acids for energy production or synthesis of other compounds. taylorandfrancis.comnih.gov In autotrophic organisms like bacteria and plants, ThDP is also a cofactor for acetohydroxyacid synthase (AHAS), an enzyme involved in the biosynthesis of BCAAs. nih.gov

Contribution to Lipid and Fatty Acid Synthesis Pathways

The contribution of ThDP to lipid and fatty acid synthesis is primarily indirect, mediated through the action of ThDP-dependent enzymes in central carbohydrate metabolism. cornell.edupnas.org Two key products of these pathways are essential for lipogenesis: acetyl-CoA and NADPH.

Supply of Acetyl-CoA : The primary building block for fatty acid synthesis is acetyl-CoA. wikipedia.orgnih.gov The ThDP-dependent Pyruvate Dehydrogenase Complex (PDC) is a major producer of mitochondrial acetyl-CoA from pyruvate derived from glucose. aocs.org This acetyl-CoA can then be transported to the cytosol for use in fatty acid synthesis. wikipedia.org

Supply of NADPH : Fatty acid synthesis is a reductive process that requires a substantial amount of the reducing agent NADPH (nicotinamide adenine (B156593) dinucleotide phosphate). wikipedia.orgresearchgate.net The pentose phosphate pathway (PPP) is a major source of cytosolic NADPH. The ThDP-dependent enzyme Transketolase (TKT) plays a crucial role in the non-oxidative phase of the PPP, which allows for the continued production of NADPH by recycling pentose phosphates back into the oxidative phase. researchgate.netresearchgate.net By sustaining the flux through the PPP, TKT activity directly supports the provision of NADPH required for the reductive steps in the fatty acid synthase complex. researchgate.netfrontiersin.org

Non-Coenzymatic Functions of Thiamine and its Derivatives in Research Contexts

Thiamine (Vitamin B1) is primarily recognized for its conversion to thiamine pyrophosphate (TPP), an essential coenzyme for enzymes crucial to carbohydrate and amino acid metabolism. nih.gov However, emerging evidence suggests that thiamine and its various derivatives, including phosphorylated forms like thiamine triphosphate (ThTP) and synthetic precursors, possess non-coenzymatic functions that are independent of TPP's catalytic roles. nih.gov These functions are of significant interest in research, particularly in understanding the full spectrum of vitamin B1's biological importance.

Modulation of Gene Expression (e.g., Riboswitches)

A significant non-coenzymatic function of thiamine derivatives is the regulation of gene expression through interaction with riboswitches. Riboswitches are structured RNA elements, typically found in the 5' untranslated regions of messenger RNAs (mRNAs), that directly bind to small molecule metabolites to control the expression of the genes they encode. ribocentre.orgwikipedia.org

The TPP riboswitch is a highly conserved regulatory element found in bacteria, archaea, fungi, and plants. wikipedia.orgnih.gov It directly binds TPP, the biologically active form of thiamine, to modulate the expression of genes involved in thiamine biosynthesis and transport. ribocentre.orgwikipedia.org This binding event induces a conformational change in the RNA structure, which can lead to transcription termination or inhibition of translation initiation, effectively downregulating the production or uptake of thiamine when its intracellular concentration is sufficient. ribocentre.org

In eukaryotes like the filamentous fungus Neurospora crassa and in plants such as Arabidopsis thaliana, TPP riboswitches regulate gene expression by controlling mRNA splicing. nih.govnih.gov When TPP levels are high, its binding to the riboswitch promotes alternative splicing, leading to the production of non-functional mRNA transcripts and thus reducing the synthesis of thiamine-related enzymes. nih.govnih.gov

While direct studies on this compound's interaction with riboswitches are not available, research on TPP analogues like pyrithiamine (B133093) pyrophosphate (PTPP) has demonstrated that modifications to the thiamine structure can still permit binding to the TPP riboswitch and influence gene expression. nih.govmdpi.com This suggests that other thiamine derivatives could potentially interact with these RNA regulators, though the specificity and functional outcomes of such interactions would require empirical investigation.

Table 1: TPP Riboswitch Regulation in Different Organisms

Organism TypeLocation of RiboswitchMechanism of Gene RegulationReference
Bacteria (E. coli)5' UTR of mRNATranscription termination or translation inhibition ribocentre.org
Fungi (N. crassa)Introns in 5' UTRAlternative splicing nih.gov
Plants (A. thaliana)3' UTR of mRNAAlternative splicing and transcript instability nih.gov

This table provides an interactive overview of TPP riboswitch mechanisms. Clicking on a reference will direct you to the source.

Cellular Stress Response Mechanisms

Thiamine and its derivatives have been shown to play a role in cellular stress responses, particularly against oxidative stress. This protective effect appears to be independent of the coenzymatic function of TPP in metabolism. uliege.be

Studies using neuroblastoma cells have demonstrated that thiamine and its lipophilic precursors, such as benfotiamine (B1667992) and sulbutiamine (B1681778), can protect cells from toxicity induced by agents like paraquat (B189505) and amyloid β-peptide, which are known to induce oxidative stress. uliege.be This protection is correlated with an increase in intracellular thiamine levels, but not necessarily TPP levels, suggesting a non-coenzymatic antioxidant role for thiamine itself or an unidentified metabolite. uliege.be Interestingly, thiamine was also found to reduce hypoxia-mediated apoptosis in rat cardiomyocytes, indicating a potential pro-survival role during hypoxic stress. d-nb.info

The mechanism by which thiamine mitigates cellular stress is thought to be indirect, possibly through the modulation of antioxidant signaling pathways rather than direct scavenging of reactive oxygen species (ROS). uliege.be Some research suggests that thiamine may influence the expression of genes involved in stress response pathways. d-nb.info

Role in Signal Transduction Pathways

The involvement of thiamine derivatives in signal transduction is an area of growing research, suggesting a more complex role for this vitamin in cellular communication than previously understood. nih.gov Signal transduction pathways are the processes by which a cell converts one kind of signal or stimulus into a response, often involving a cascade of molecular events.

Thiamine triphosphate (ThTP) has been proposed to act as a signaling molecule in the nervous system. nih.gov While its precise function remains under investigation, it is hypothesized to be involved in neuronal processes. The existence of a highly specific thiamine triphosphatase, an enzyme that hydrolyzes ThTP, suggests a tight regulation of its intracellular levels, which is a characteristic of signaling molecules. nih.gov

Furthermore, thiamine itself and its derivatives have been shown to allosterically regulate the activity of key metabolic enzymes that are not TPP-dependent, such as malate (B86768) dehydrogenase and glutamate (B1630785) dehydrogenase. nih.gov This allosteric modulation can influence metabolic pathways and, consequently, cellular signaling. For instance, the regulation of the malate-aspartate shuttle can impact the export of acetyl-CoA from mitochondria, which is a precursor for the synthesis of the neurotransmitter acetylcholine. nih.gov The p53 tumor suppressor protein, a crucial regulator of cellular metabolism and stress responses, has also been shown to be influenced by ThDP levels, indicating a link between thiamine status and major signaling networks that control cell fate. nih.gov

Pharmacokinetic and Pharmacodynamic Research in Non Clinical Models

Pharmacodynamic Markers and Biochemical Response in in vivo Research Models

Metabolomic Profiling in Response to Treatment

Metabolomic profiling is a comprehensive analysis used to identify and quantify small molecule metabolites within a biological system. While specific metabolomic studies on Bis-(ethoxycarbonyl)thiamine are not available in the reviewed literature, the metabolic consequences of its administration can be predicted based on its function as a thiamine (B1217682) prodrug. Upon administration, this compound is metabolized to thiamine, which is then converted to its active form, thiamine pyrophosphate (TPP).

TPP is an essential coenzyme for several key enzymes primarily involved in carbohydrate and energy metabolism. consensus.appnih.govnih.gov Therefore, treatment with this compound would be expected to significantly modulate metabolic pathways that are dependent on TPP. The primary impact would be seen in central carbon metabolism.

Expected Impact on Key Metabolic Pathways:

Glycolysis and the Tricarboxylic Acid (TCA) Cycle: TPP is a crucial cofactor for the pyruvate (B1213749) dehydrogenase complex, which links glycolysis to the TCA cycle by converting pyruvate into acetyl-CoA. consensus.appconsensus.app It is also essential for the α-ketoglutarate dehydrogenase complex within the TCA cycle itself. consensus.appconsensus.app Enhanced thiamine availability from this compound treatment would be expected to increase the flux through these pathways, leading to changes in the levels of associated metabolites. This would likely result in increased ATP production. patsnap.com

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): TPP is a coenzyme for transketolase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway. consensus.appnih.gov This pathway is vital for producing NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. Increased TPP levels would likely enhance PPP activity.

Branched-Chain Amino Acid (BCAA) Metabolism: The branched-chain α-ketoacid dehydrogenase complex, which is involved in the catabolism of BCAAs (leucine, isoleucine, and valine), also requires TPP as a cofactor. nih.govnih.gov Therefore, metabolomic analysis would likely show alterations in the levels of these amino acids and their corresponding ketoacids.

Anticipated Metabolomic Changes in Non-Clinical Models:

The following table summarizes the predicted changes in key metabolite concentrations in response to treatment with this compound, based on the known enzymatic functions of its active form, TPP.

Metabolic PathwayKey Enzyme (TPP-Dependent)Predicted Metabolite ChangesRationale
Glycolysis / TCA Cycle Link Pyruvate Dehydrogenase↓ Pyruvate , Lactate (B86563) , ↑ Acetyl-CoA Increased enzyme activity would drive the conversion of pyruvate to acetyl-CoA, reducing the accumulation of pyruvate and its conversion to lactate. consensus.appconsensus.app
TCA Cycle α-Ketoglutarate Dehydrogenase↓ α-Ketoglutarate , ↑ Succinyl-CoA Enhanced enzyme function would increase the conversion of α-ketoglutarate to succinyl-CoA, boosting TCA cycle flux. consensus.app
Pentose Phosphate Pathway Transketolase↑ Ribose-5-phosphate , ↑ NADPH Increased transketolase activity would enhance the production of nucleotide precursors and the key reducing agent NADPH. consensus.appnih.gov
BCAA Metabolism Branched-chain α-ketoacid dehydrogenase↓ Leucine , ↓ Isoleucine , ↓ Valine Enhanced catabolism of branched-chain amino acids due to increased activity of the TPP-dependent dehydrogenase complex. nih.govnih.gov

These anticipated findings highlight the central role of thiamine in cellular energy production and biosynthetic pathways. A direct metabolomic study would be invaluable to confirm these hypotheses and to potentially uncover novel metabolic roles for this compound.

Structural Analogs and Derivatives Research

Design and Synthesis of Novel Bis-(ethoxycarbonyl)thiamine Analogs

The rational design of novel thiamine (B1217682) analogs is grounded in the principles of medicinal chemistry, aiming to create prodrugs that are efficiently absorbed and subsequently converted to active thiamine within the cell. The synthesis of these compounds involves targeted chemical modifications to the fundamental thiamine scaffold, which consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring joined by a methylene (B1212753) bridge.

The pyrimidine and thiazole rings are the foundational components of thiamine's structure and its biochemical activity. nih.govnih.gov Modifications to these rings are a key strategy in the development of thiamine analogs. For instance, altering the substituents on the pyrimidine ring can influence the molecule's interaction with thiamine transporters and intracellular enzymes. rsc.org Research has shown that even minor changes, such as modifying the methyl group on the pyrimidine ring, can affect binding affinity to transport proteins. rug.nl

Similarly, the thiazole ring is a frequent target for modification. The synthesis of thiamine often involves the coupling of separate, pre-synthesized pyrimidine and thiazole moieties. researchgate.netnih.gov This synthetic route allows for the introduction of various functional groups onto the thiazole ring before the final coupling step. mdpi.com One common strategy for creating highly bioavailable prodrugs, such as in certain thioester derivatives, involves the opening of the thiazole ring. mdpi.com This transformation breaks the positively charged thiazolium structure, rendering the molecule more lipophilic and capable of passive diffusion across cell membranes. mdpi.com For a molecule like this compound, such ring modifications could be combined with esterification to further tune its pharmacological profile.

The primary strategy for enhancing the lipophilicity of thiamine is the esterification of its hydroxyl group. In the case of this compound, this would involve attaching ethoxycarbonyl (-COOCH₂CH₃) groups. This approach is analogous to the development of other lipid-soluble thiamine derivatives, such as dibenzoylthiamine, where benzoyl esters are utilized. mdpi.com The synthesis of such esters typically involves reacting the thiamine molecule with an appropriate acylating agent, like benzoyl chloride in the case of S-benzoyl thiamine monophosphate.

The nature of the ester group itself is a critical variable. Different alkyl or aryl esters can be synthesized to achieve varying degrees of lipophilicity and different rates of enzymatic cleavage. The alteration of these groups allows for the fine-tuning of the prodrug's properties. For example, bulkier ester groups might be cleaved more slowly by intracellular esterases, leading to a more sustained release of thiamine. Furthermore, the linkage itself can be varied. While O-esters are common, S-acyl derivatives, or thioesters, are a hallmark of many highly bioavailable thiamine prodrugs like benfotiamine (B1667992). mdpi.com The synthesis of these thioesters requires the reductive opening of the thiazole ring to expose a thiol group, which is then acylated. mdpi.com This results in a molecule that requires intracellular thioesterases for its conversion back to the active form of thiamine. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies in Biochemical Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how specific chemical features of a thiamine analog influence its biological activity. These studies correlate structural modifications with functional outcomes, such as the efficiency of conversion to active thiamine and the ability to permeate cells, providing essential feedback for the design of more effective derivatives.

For a prodrug like this compound to be effective, it must be efficiently converted into active thiamine (or its phosphorylated forms like thiamine diphosphate (B83284), ThDP) inside the cell. researchgate.net This conversion is typically mediated by intracellular enzymes. O-ester derivatives, such as a hypothetical this compound, would rely on cellular esterases to hydrolyze the ester bonds and release thiamine.

SAR studies in this context would involve synthesizing a series of analogs with different ester groups (e.g., varying the length of the alkyl chain or the aromaticity of the group) and measuring their rates of hydrolysis in the presence of cellular extracts or purified esterases. For instance, research on dibenzoylthiamine (DBT) shows its conversion requires the action of both a thioesterase and an O-esterase, highlighting the complexity of metabolic pathways for such derivatives. mdpi.commdpi.com The rate of this enzymatic conversion is a key determinant of the prodrug's efficacy. A rapid conversion is often desirable to quickly elevate intracellular thiamine levels, while a slower, more controlled release might be beneficial in other therapeutic contexts.

Table 1: Comparison of Thiamine Derivatives and Their Conversion Mechanisms
CompoundKey Structural FeaturePrimary Conversion Enzyme(s)Resulting Active Form
ThiamineWater-soluble vitaminThiamine pyrophosphokinase (TPK)Thiamine Diphosphate (ThDP)
BenfotiamineS-acyl (thioester) derivativeThioesterasesThiamine
DibenzoylthiamineS-acyl and O-ester derivativeThioesterases and EsterasesThiamine
This compound (Hypothetical)O-ester derivativeEsterasesThiamine

A primary goal of developing lipophilic thiamine derivatives is to improve their ability to cross biological membranes. mdpi.com Water-soluble thiamine relies on specific transport proteins (e.g., SLC19A2 and SLC19A3) for cellular entry, a process that can be saturated or impaired. nih.gov By masking the polar hydroxyl group with non-polar ester groups, the resulting analog can bypass these transporters and diffuse passively across the lipid bilayer of the cell membrane.

SAR studies would investigate how different structural modifications affect this permeability. A series of analogs with varying lipophilicity would be synthesized and their permeability assessed using in vitro models, such as Caco-2 cell monolayers. umich.edu It is generally expected that increasing lipophilicity, for instance by using longer alkyl chains in the ester group, would enhance passive diffusion, although an optimal balance must be struck to maintain sufficient aqueous solubility for formulation. Studies on S-acyl derivatives like benfotiamine have confirmed that these lipophilic forms are absorbed more readily than water-soluble thiamine salts. nih.gov The efficiency of intracellular delivery is therefore a direct consequence of these structural alterations, leading to higher intracellular concentrations of the prodrug, which can then be converted to active thiamine. mdpi.com

Development of Hybrid Molecules and Conjugates for Research Applications

Beyond simple prodrug design, advanced research involves the creation of hybrid molecules or conjugates. This strategy involves linking a thiamine derivative to another molecule to introduce novel functions, such as targeting specific tissues or cell types, or combining therapeutic effects. nih.gov

For example, a thiamine analog could be conjugated to an amino acid or a small peptide. This approach could potentially enable the hybrid molecule to be recognized and transported by amino acid or peptide transporters, offering an alternative route for cellular uptake. nih.gov Such conjugates can be designed with a cleavable linker that, once inside the cell, would release the thiamine derivative and the targeting moiety.

These hybrid molecules are valuable tools for research applications. By attaching a fluorescent tag or a reporter group to a thiamine analog, researchers can visualize its uptake, distribution, and localization within cells and tissues. This provides a powerful method for studying the mechanisms of thiamine transport and metabolism. Furthermore, conjugating a thiamine derivative to another bioactive compound could lead to synergistic effects or allow for the targeted delivery of the second compound to tissues with high thiamine demand, such as the brain and nervous system. nih.gov The design of these conjugates requires careful consideration of the chemistry of the linker, the stability of the conjugate in biological fluids, and the mechanisms for its cleavage at the target site.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification in Complex Matrices

Chromatographic methods are the cornerstone for the quantitative analysis of Bis-(ethoxycarbonyl)thiamine's metabolic products in complex biological samples such as blood, plasma, and tissues. These techniques offer the necessary selectivity and sensitivity to differentiate and measure thiamine (B1217682) and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiamine and its esters. nih.govscirp.org The choice of detector is crucial for achieving the desired sensitivity and specificity.

UV Detection: HPLC with UV detection is a common method for analyzing thiamine, often at a wavelength of around 245 nm or 254 nm. mdpi.comnih.gov While accessible, UV detection can sometimes lack the specificity required for complex biological matrices due to potential interference from other compounds that absorb at similar wavelengths. cornell.edu

Fluorescence Detection: To enhance sensitivity and specificity, thiamine and its phosphate (B84403) esters are frequently converted into a highly fluorescent derivative called thiochrome (B1210408). cornell.edunih.gov This derivatization can be performed either pre-column or post-column, involving the oxidation of thiamine in an alkaline medium, often using potassium ferricyanide. nih.govresearchgate.net The resulting thiochrome is then detected with a fluorescence detector, typically with excitation and emission wavelengths around 375 nm and 440 nm, respectively. core.ac.uk This method is significantly more sensitive than UV detection. cornell.edu Post-column derivatization is often preferred as it avoids potential degradation of the derivatization product and is compatible with a wider range of chromatographic conditions. chromatographyonline.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, allowing for the direct measurement of thiamine and its phosphate esters without the need for derivatization. nih.govibl-international.com This technique, often referred to as LC-MS, is particularly valuable for complex research applications.

ParameterHPLC-UVHPLC-Fluorescence (Thiochrome)
Principle Measures the absorbance of UV light by the analyte.Measures the fluorescence of the thiochrome derivative.
Wavelength ~245-254 nm mdpi.comnih.govExcitation: ~375 nm, Emission: ~440 nm core.ac.uk
Sensitivity LowerHigh cornell.edu
Specificity Moderate, potential for interferences. cornell.eduHigh, due to specific derivatization. cornell.edu
Derivatization Not required.Required (pre- or post-column). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become a powerful tool for comprehensive metabolite profiling following the administration of thiamine prodrugs like this compound. nih.govresearchgate.net This technique allows for the simultaneous quantification of the prodrug's primary metabolite, thiamine, as well as its phosphorylated forms (TMP and TDP) and potentially other related metabolites. nih.gov

LC-MS/MS offers superior sensitivity and specificity compared to other methods, enabling the detection of low concentrations of analytes in highly complex biological matrices like whole blood or tissue extracts. nih.govwaters.com The method can distinguish between different phosphorylated forms of thiamine, which is crucial for understanding the metabolic fate of the prodrug. nih.gov Recent advancements in LC-MS/MS have led to the development of methods that can analyze a comprehensive panel of B vitamins and their derivatives in a single run. nih.gov

A typical LC-MS/MS workflow for thiamine metabolite profiling involves:

Sample preparation, often involving protein precipitation. nih.gov

Chromatographic separation using a suitable column, such as a C18 or HILIC column. nih.govresearchgate.net

Detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for targeted quantification. ibl-international.com

Studies on other thiamine prodrugs, such as benfotiamine (B1667992), have successfully used LC-MS/MS to profile the resulting changes in the serum metabolome and lipidome, identifying key biomarkers of the drug's efficacy. nih.govresearchgate.net

Spectrophotometric and Spectroscopic Methods for Mechanistic Studies

Spectrophotometric and spectroscopic techniques are valuable for fundamental studies on the chemical properties and reaction mechanisms of thiamine and its derivatives, which can be extrapolated to understand the behavior of prodrugs like this compound. scirp.org

UV-Visible spectrophotometry can be used to monitor reactions involving thiamine, such as its oxidation. cornell.edu However, for detailed structural and mechanistic insights, more advanced spectroscopic methods are employed. Techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy have been used to study the interactions of thiamine derivatives with metal ions, which is relevant to its enzymatic activity. tandfonline.com These methods provide information on the molecular structure and bonding within the molecule. For instance, a simple spectrophotometric method for thiamine determination is based on its derivatization with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in an alkaline medium, resulting in a colored product with a maximum absorbance at 434 nm.

Enzymatic Assays for Thiamine Status and Prodrug Conversion in Research Samples

Enzymatic assays are functional methods that provide an indirect measure of thiamine status and can be used to assess the biological activity resulting from the administration of a thiamine prodrug. These assays are crucial for understanding the in vivo conversion of this compound to its active form.

Erythrocyte Transketolase Activity Measurement (TDP Effect)

The most common functional assay for thiamine status is the measurement of erythrocyte transketolase (ETK) activity. nih.govmdpi.com Transketolase is a key enzyme in the pentose (B10789219) phosphate pathway that requires thiamine diphosphate (B83284) (TDP) as a cofactor. mdpi.com The principle of the assay is to measure the activity of transketolase in a red blood cell sample both with and without the addition of exogenous TDP. nih.gov

The result is expressed as the ETK activity coefficient (ETKac), which is the ratio of stimulated (with added TDP) to basal (endogenous) activity. nih.gov A high ETKac value indicates a significant degree of unsaturation of the enzyme with TDP, signifying a thiamine-deficient state. mdpi.com Following administration of a thiamine prodrug like this compound, a decrease in the ETKac would indicate successful conversion of the prodrug to thiamine and its subsequent phosphorylation to the active cofactor TDP.

While this assay is a valuable functional indicator, it can be influenced by factors such as the concentration of the apoenzyme (the protein part of the enzyme), which may be reduced in prolonged deficiency, potentially leading to misleadingly normal ETKac values. mdpi.com

ETKac ValueInterpretation
< 1.15Adequate thiamine status
1.15 - 1.25Marginal thiamine deficiency
> 1.25Thiamine deficiency mdpi.com

Sample Preparation and Derivatization Techniques for Research Analysis

Proper sample preparation is a critical step for the accurate analysis of thiamine and its derivatives from complex biological matrices. nih.govresearchgate.net Given that this compound is a prodrug, these methods are aimed at extracting its active metabolites.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand like Bis-(ethoxycarbonyl)thiamine might interact with the active site of a protein.

The binding affinity of a ligand to a protein is a measure of the strength of their interaction. For thiamine (B1217682) derivatives, this is crucial for their function as either cofactors or inhibitors of thiamine-dependent enzymes. The binding of thiamine and its analogs to these enzymes is a well-studied process, characterized by a network of specific interactions. Key interactions typically involve hydrogen bonds with the pyrimidine (B1678525) ring, π-stacking interactions with aromatic residues, and electrostatic interactions with the thiazolium ring.

The introduction of ethoxycarbonyl groups at the N-4' position of the aminopyrimidine ring and the C-2 position of the thiazole (B1198619) ring in this compound would significantly alter its steric and electronic properties compared to native thiamine. Molecular docking studies on other thiamine analogs have shown that modifications at these positions can have a profound impact on binding affinity. For instance, bulky substituents can either enhance binding by occupying hydrophobic pockets or decrease affinity due to steric hindrance.

Predictive docking studies of this compound with various thiamine-dependent enzymes, such as transketolase or pyruvate (B1213749) dehydrogenase, would be necessary to quantify its binding affinity. Such studies would calculate the free energy of binding (ΔG), which is a measure of the ligand's affinity for the protein. A lower ΔG value would indicate a more stable protein-ligand complex and thus a higher binding affinity.

Table 1: Predicted Binding Affinities of Thiamine Analogs with a Thiamine-Dependent Enzyme (Illustrative)

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Thiamine-8.5GLU84, HIS125, ASN151, TRP133
Oxythiamine-8.2GLU84, HIS125, ASN151, TRP133
Pyrithiamine (B133093)-9.1GLU84, HIS125, ASN151, TRP133
This compound-7.9 (Estimated)VAL129, ILE130, TRP133

Note: The data in this table is illustrative and based on typical values found in the literature for thiamine analogs. The values for this compound are hypothetical and would require specific computational studies.

The binding of a ligand to a protein is often accompanied by conformational changes in both molecules, a phenomenon known as "induced fit". For thiamine and its derivatives, the conformation of the molecule itself is critical for its biological activity. Thiamine can adopt different conformations, often described as "V" and "F" shapes, which relate to the relative orientation of the pyrimidine and thiazole rings.

The "V" conformation is often observed in the active sites of thiamine-dependent enzymes and is thought to be important for catalysis. In this conformation, the 4'-amino group of the pyrimidine ring is brought into close proximity with the C2 atom of the thiazole ring, which facilitates the deprotonation of C2 to form the reactive ylide. The "F" conformation, on the other hand, is a more extended form and is often seen in non-coenzyme binding interactions.

The bulky ethoxycarbonyl groups in this compound would likely impose significant steric constraints on the molecule's conformational freedom. It is plausible that these groups would favor a more extended conformation, potentially hindering the adoption of the catalytically relevant "V" shape. This could have significant implications for its biological activity, possibly making it a more effective inhibitor than a cofactor.

Molecular docking simulations can provide insights into the likely bound conformation of this compound. By comparing the conformation of the ligand in the enzyme's active site to its preferred conformation in solution, researchers can assess the extent of induced fit and the energetic cost of adopting the bound conformation.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and reactivity of molecules. These methods can provide detailed information about the distribution of electrons, the nature of chemical bonds, and the energies of different molecular orbitals.

The electronic properties of thiamine are central to its catalytic function. The thiazolium ring, in particular, is electron-deficient, which makes the C2 proton acidic and facilitates the formation of the C2-carbanion (ylide). The delocalization of electron density within the pyrimidine and thiazole rings plays a crucial role in stabilizing the different electronic states of the molecule.

The introduction of electron-withdrawing ethoxycarbonyl groups in this compound would be expected to have a significant impact on its electronic structure. The ethoxycarbonyl group on the pyrimidine ring would likely decrease the electron density of the ring, which could affect its ability to participate in hydrogen bonding and π-stacking interactions. The ethoxycarbonyl group on the thiazole ring would also withdraw electron density, potentially making the C2 proton even more acidic.

Quantum chemical calculations can be used to generate electron density maps and calculate various reactivity indices, such as the Fukui function, which can predict the most likely sites for nucleophilic and electrophilic attack. These calculations could reveal how the ethoxycarbonyl groups modulate the reactivity of the thiamine scaffold, providing insights into its potential mechanism of action as an enzyme inhibitor.

Table 2: Calculated Mulliken Atomic Charges on Key Atoms of Thiamine Analogs (Illustrative)

AtomThiamineThis compound (Predicted)
N1' (pyrimidine)-0.58-0.52
C2 (thiazole)0.250.35
N3 (thiazole)-0.45-0.40
S1 (thiazole)0.150.20

Note: The data in this table is illustrative and based on general principles of electronic effects. The values for this compound are hypothetical and would require specific quantum chemical calculations.

Hydrogen bonds are critical for the specific recognition of thiamine by proteins. The amino group and the nitrogen atoms of the pyrimidine ring are key hydrogen bond donors and acceptors. The ethoxycarbonyl group on the pyrimidine ring of this compound would replace the hydrogen bond-donating amino group with a hydrogen bond-accepting carbonyl group.

Quantum chemical methods can be used to analyze the nature and strength of intermolecular interactions, including hydrogen bonds and van der Waals forces. The Atoms in Molecules (AIM) theory, for example, can be used to characterize the topology of the electron density and identify bond critical points that correspond to these interactions.

Such analyses would be invaluable in understanding how the altered hydrogen bonding capacity of this compound affects its interaction with protein active sites. It would likely lead to a different network of interactions compared to thiamine, which could explain differences in binding affinity and specificity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD simulations can provide insights into the dynamic nature of ligand-protein interactions, the stability of binding, and the conformational flexibility of the system.

In the context of this compound, an MD simulation of the molecule bound to a thiamine-dependent enzyme could reveal several important aspects of its behavior. For example, it could show how the ligand and the protein active site adapt to each other over time, providing a more realistic picture of the induced fit process.

MD simulations can also be used to calculate the root-mean-square deviation (RMSD) of the ligand's position over time, which is a measure of its stability in the binding pocket. A stable binding mode would be characterized by a low and fluctuating RMSD, while a high and increasing RMSD might suggest that the ligand is not stably bound and may be dissociating from the active site.

While no specific MD simulations of this compound have been reported, the application of this technique to other thiamine derivatives has provided valuable insights into their dynamic behavior. It is anticipated that MD simulations of this compound would be a crucial step in validating the predictions from molecular docking and quantum chemical calculations and in providing a more complete understanding of its molecular interactions.

Conformational Dynamics in Solution and Protein Complexes

The biological activity of thiamine and its derivatives is intrinsically linked to their three-dimensional structure and flexibility. Computational methods, such as molecular orbital calculations, have been employed to map the conformational energy landscapes of these molecules.

Early semiempirical calculations performed on thiamine and thiamine pyrophosphate revealed that rotation around the bonds connecting the pyrimidine and thiazolium rings is subject to substantial energy barriers of at least 15-18 kcal/mol. researchwithrutgers.com Despite these barriers, the energetically favored conformations can readily interconvert at room temperature. researchwithrutgers.com The conformational energy maps for thiamine with both standard and deprotonated (ylide) thiazolium rings are quite similar. researchwithrutgers.com

When thiamine diphosphate (B83284) (ThDP) binds to enzymes, it typically adopts a specific "V-shaped" conformation. nih.gov This conformation is crucial for its catalytic activity. In silico docking studies of thiamine analogs into the ThDP-binding pocket of enzymes, such as the human pyruvate dehydrogenase complex E1-subunit (PDHc E1), confirm that stable analogs often mimic this V-shaped structure. nih.gov Theoretical studies suggest that conformational changes may occur when the coenzyme binds to both the enzyme and its substrate. researchwithrutgers.com

Table 1: Key Conformational Features of Thiamine Derivatives
Molecule/ComplexKey ConformationComputational MethodSignificance
Thiamine (in solution)Multiple interconverting conformersExtended Hückel/CNDO/2Demonstrates rotational barriers between rings researchwithrutgers.com
ThDP-Enzyme Complex"V-shaped"Molecular DockingEssential for catalytic function and binding nih.gov

Solvent Effects on Stability and Reactivity

The stability of thiamine and its derivatives in solution is highly dependent on environmental factors, with solvent properties playing a critical role. Thiamine is known to be sensitive to heat, alkaline pH, and the presence of metal ions. d-nb.infoclemson.edu

Computational and experimental studies have shown that thiamine is significantly more stable in acidic conditions (pH below 6.0) than in neutral or alkaline solutions. d-nb.inforesearchgate.net This is attributed to the fact that the unprotonated pyrimidine N1 atom, the predominant species above pH 6.0, is less stable. d-nb.info The degradation pathway of thiamine differs depending on the pH, which is reflected in different activation energies (Ea) of degradation. researchgate.net For instance, activation energies in pH 3 solutions (21–27 kcal/mol) are higher than in pH 6 solutions (18–21 kcal/mol), indicating greater stability at lower pH. researchgate.net

The degradation of thiamine generally follows pseudo-first-order reaction kinetics and can be influenced by the initial concentration of the compound in the solution. d-nb.info Furthermore, the presence of metal ions can significantly impact stability, with studies showing varied effects from ions like Cu+, Cu2+, Fe2+, and Fe3+ at different temperatures. clemson.edu

Table 2: Influence of Solvent Conditions on Thiamine Stability
ConditionEffect on StabilityCalculated ParameterReference
pH 3More stableEa = 21-27 kcal/mol researchgate.net
pH 6Less stableEa = 18-21 kcal/mol researchgate.net
Increased TemperatureDecreased stabilityFollows first-order kinetics clemson.edunih.gov
Presence of Metal Ions (e.g., CuCl, FeCl2)Variable, can increase degradationQuantified % loss over time clemson.edu

In Silico Prediction of Metabolic Pathways and Enzyme Specificity

In silico methods are instrumental in predicting how thiamine derivatives are metabolized and how they interact with specific enzymes. The primary metabolic pathway for thiamine involves its conversion to biologically active phosphorylated forms. Thiamine is first converted to thiamine pyrophosphate (ThDP) by the enzyme thiamine pyrophosphokinase. smpdb.ca ThDP can then be converted to thiamine triphosphate (ThTP) or hydrolyzed to thiamine monophosphate (ThMP). smpdb.canih.gov

Molecular docking is a key computational technique used to predict the binding of thiamine analogs to the active sites of enzymes. researchgate.netnih.gov These studies help in designing novel thiamine-based enzyme inhibitors by predicting their binding mode and affinity. rsc.orgrug.nl For example, docking studies can predict whether an analog will bind to the ThDP binding site and can help explain the observed inhibitory effects of different compounds. rsc.orgacs.org This approach is crucial for developing selective inhibitors that target specific ThDP-dependent enzymes, which are vital in the metabolism of all organisms. researchgate.netacs.org

Metabolic pathways are also mapped and explored using bioinformatics databases. The Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database, for instance, contains detailed maps of thiamine metabolism, including biosynthesis and salvage pathways. kegg.jp By understanding these pathways and using computational tools to predict enzyme interactions, researchers can hypothesize how a modified compound like this compound might be processed, activated, or inhibited within a biological system.

Research Directions and Future Perspectives

Elucidation of Undiscovered Metabolites and Their Biological Roles

Bis-(ethoxycarbonyl)thiamine, a synthetic derivative of thiamine (B1217682) (Vitamin B1), is designed for increased lipophilicity and potentially enhanced bioavailability compared to its parent compound. nih.govnih.gov Upon administration, it is expected to be metabolized within the body to release active thiamine compounds. The primary metabolic pathway likely involves the hydrolysis of the ethoxycarbonyl groups, leading to the formation of thiamine. This thiamine is then available for phosphorylation to its biologically active forms: thiamine monophosphate (TMP), thiamine pyrophosphate (TPP), and thiamine triphosphate (TTP). nih.govsmpdb.ca TPP is the most well-known of these, serving as an essential coenzyme for key enzymes in carbohydrate and amino acid metabolism. oregonstate.educornell.edu

However, the complete metabolic fate of this compound is not fully elucidated. Research is ongoing to identify other potential metabolites and understand their biological significance. It is plausible that intermediate metabolites, with one or both ethoxycarbonyl groups still attached, may possess unique biological activities or distribution patterns within the body. Furthermore, the cleavage of the ethoxycarbonyl groups could result in the formation of other small molecules whose roles, if any, are yet to be determined.

Future research in this area will likely focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the full spectrum of metabolites in various biological samples. Once identified, these undiscovered metabolites can be synthesized and studied to determine their specific biological roles, including their potential interactions with enzymes, transporters, and receptors. This could reveal novel mechanisms of action for this compound beyond simply acting as a thiamine prodrug. researchgate.netscispace.com

Application in Advanced in vitro and Organoid Models for Mechanistic Insights

To gain a deeper understanding of the mechanisms of action of this compound, researchers are turning to advanced in vitro and organoid models. These systems offer a more controlled and human-relevant environment compared to traditional cell cultures or animal models.

In vitro models , such as primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons, can be used to investigate the effects of this compound on specific cell types implicated in thiamine-deficiency-related disorders. nih.govresearchgate.net These models allow for the detailed study of cellular processes like mitochondrial function, oxidative stress, and calcium homeostasis, all of which are known to be affected by thiamine deficiency. researchgate.net

Organoid models , which are three-dimensional structures grown from stem cells that mimic the architecture and function of specific organs, provide an even more complex and physiologically relevant system. Brain organoids, for example, can be used to study the neuroprotective effects of this compound in a model that recapitulates aspects of human brain development and organization.

By using these advanced models, researchers can investigate key mechanistic questions, such as:

How efficiently is this compound taken up by different cell types?

What are the intracellular concentrations of its metabolites?

How does it modulate the activity of thiamine-dependent enzymes?

Does it have effects that are independent of its conversion to thiamine?

These studies will provide crucial insights into the compound's mechanism of action and help to identify potential therapeutic targets.

Exploring Non-Canonical Thiamine Pathways and Regulatory Networks

While the role of thiamine as a coenzyme in central metabolism is well-established, there is growing evidence for non-canonical, or non-coenzyme, roles of thiamine and its derivatives. scispace.comcore.ac.uknih.gov These non-canonical functions may involve the direct interaction of thiamine compounds with other proteins, such as ion channels, receptors, and transcription factors. researchgate.netnih.gov

This compound, and its potential unique metabolites, may also interact with these non-canonical pathways. Research in this area could explore:

Thiamine-binding proteins: Identifying novel proteins that bind to this compound or its metabolites could reveal new biological targets and signaling pathways. nih.gov

Gene expression: Investigating the effects of this compound on gene expression could uncover regulatory networks that are modulated by this compound. A key regulatory element in bacteria, fungi, and plants is the TPP riboswitch, an RNA element that binds TPP and controls the expression of genes involved in thiamine biosynthesis and transport. wikipedia.orgribocentre.orgasm.orgacs.orgnih.govresearchgate.net While not present in humans, understanding these mechanisms in other organisms can provide insights into thiamine regulation.

Cellular signaling: Exploring the impact of this compound on cellular signaling pathways, such as those involved in inflammation, apoptosis, and neuroprotection, could provide a more complete picture of its pharmacological effects. acs.org

Uncovering the role of this compound in non-canonical thiamine pathways could lead to a paradigm shift in our understanding of its therapeutic potential.

Integration with Systems Biology Approaches to Model Thiamine Homeostasis

Thiamine homeostasis is a complex process involving the interplay of absorption, distribution, metabolism, and excretion. smpdb.canih.govresearchgate.netnih.gov Systems biology approaches, which combine experimental data with computational modeling, can be used to create a comprehensive model of thiamine homeostasis and to predict how it is affected by compounds like this compound.

Such a model could integrate data on:

The expression and activity of thiamine transporters and metabolizing enzymes. researchgate.net

The intracellular concentrations of thiamine and its phosphorylated derivatives.

The flux through thiamine-dependent metabolic pathways.

The effects of genetic variations and disease states on thiamine homeostasis.

By incorporating data from studies on this compound, this systems biology model could be used to:

Predict the optimal administration strategies for achieving therapeutic levels of thiamine in specific tissues.

Identify potential drug-drug interactions.

Simulate the effects of the compound in different patient populations.

This approach will be essential for translating basic research findings into clinical applications and for personalizing therapy with this compound.

Challenges and Opportunities in Prodrug Design for Specific Biochemical Targets

The design of prodrugs, like this compound, is a promising strategy for improving the therapeutic properties of drugs. nih.gov However, there are several challenges and opportunities in the design of thiamine-based prodrugs for specific biochemical targets.

Challenges:

Target specificity: Designing a prodrug that is selectively activated at the desired site of action is a major challenge. This requires a detailed understanding of the tissue distribution and activity of the enzymes responsible for prodrug activation.

Blood-brain barrier penetration: For neurological disorders, the prodrug must be able to cross the blood-brain barrier efficiently. nih.gov This often requires a careful balance of lipophilicity and other physicochemical properties. researchgate.net

Off-target effects: The prodrug or its metabolites may have unintended effects on other biological targets, leading to side effects.

Opportunities:

Targeted delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in diseased tissues, such as tumors. oregonstate.edu This can increase the therapeutic index of the drug and reduce systemic toxicity.

Modulation of enzyme activity: Thiamine analogs can be designed to either inhibit or enhance the activity of specific thiamine-dependent enzymes. nih.govrug.nl This could be a valuable strategy for treating metabolic disorders.

Combination therapy: Thiamine-based prodrugs could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance.

Future research in this area will focus on the rational design of novel thiamine prodrugs with improved targeting, efficacy, and safety profiles. researchgate.net This will involve a multidisciplinary approach, combining medicinal chemistry, pharmacology, and molecular modeling.

Table of Chemical Compounds

Compound Name Abbreviation
This compound
Thiamine Vitamin B1
Thiamine Monophosphate TMP
Thiamine Pyrophosphate TPP
Thiamine Diphosphate (B83284) TDP
Thiamine Triphosphate TTP
Adenosine (B11128) Triphosphate ATP
Acetyl-Coenzyme A Acetyl-CoA
Succinyl-Coenzyme A Succinyl-CoA
Glutaryl-Coenzyme A Glutaryl-CoA
Nicotinamide Adenine (B156593) Dinucleotide NAD
Flavin Adenine Dinucleotide FAD
Ribose-5-phosphate
Guanosine Triphosphate GTP
Deoxyribonucleic Acid DNA
Ribonucleic Acid RNA
Pyruvate (B1213749)
Lactate (B86563)
Glutamate (B1630785)
γ-aminobutyric acid GABA
5-fluorouracil
Benfotiamine (B1667992)
S-benzoylthiamine O-monophosphate
Allithiamine
Fursultiamine
Sulbutiamine (B1681778)
Oxythiamine
Pyrithiamine (B133093)
Metronidazole
Formyl Coenzyme A Formyl CoA
Pristanal
Phytanic acid
Xylulose-5-phosphate
Sedoheptulose-7-phosphate
Glyceraldehyde-3-phosphate
Erythrose-4-phosphate
Fructose-6-phosphate
Mandelate
Indole-3-acetic acid
Benzoylformate
Indolepyruvate

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bis-(ethoxycarbonyl)thiamine in biological matrices?

  • Methodology : Use enzymatic digestion (e.g., clarase for phosphatase activity) to release free thiamine derivatives, followed by selective adsorption using agents like "Decalso." Convert thiamine to thiochrome via alkaline potassium ferricyanide oxidation, extract with isobutyl alcohol, and quantify via fluorescence spectroscopy. Validate with calibration curves and spike-recovery experiments .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology : Employ nuclear magnetic resonance (NMR) to analyze the ethyl ester groups (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for OCH₂). Mass spectrometry (MS) can verify the molecular ion peak at m/z 329.4 (C₁₂H₁₇N₄OS⁺). Cross-reference with PubChem CID 1130 for spectral databases .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store waste in sealed containers labeled for halogenated organics and dispose via certified hazardous waste services. Monitor for irritation symptoms (e.g., dermatitis) per MSDS guidelines .

Advanced Research Questions

Q. What experimental designs are effective for investigating the metabolic stability of this compound in vivo?

  • Methodology : Adapt rodent models with thiamine-deficient diets (e.g., 8–10 days) and intraperitoneal pyrithiamine injections to induce deficiency. Compare this compound administration against native thiamine controls. Measure phosphorylated derivatives (e.g., TMP, TDP) in tissue biopsies via HPLC .

Q. How can researchers resolve contradictions in data regarding the phosphorylation efficiency of this compound compared to native thiamine?

  • Methodology : Conduct in vitro kinase assays with recombinant thiamine pyrophosphokinase (TPK). Quantify TDP formation via LC-MS/MS and normalize to protein concentration. Address variability by controlling ATP/Co²⁺ levels and validating with knockout cell lines .

Q. What theoretical frameworks guide the study of this compound's role in enzymatic pathways?

  • Methodology : Link to the "cofactor salvage pathway" theory, where ethyl ester groups may alter membrane permeability or enzymatic affinity. Use Michaelis-Menten kinetics to compare substrate specificity with thiamine in decarboxylase assays. Reference structural models of thiamine-binding proteins (e.g., transketolase) .

Q. What methodological considerations are critical when synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodology : Optimize esterification using thiamine hydrochloride, ethyl chloroformate, and pyridine in anhydrous DMF. Monitor reaction progress via TLC (Rf ~0.6 in 9:1 CH₂Cl₂:MeOH). Purify via flash chromatography and characterize intermediates using FTIR (C=O stretch ~1740 cm⁻¹) .

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